(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide
Description
(5S)-5-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is a brominated heterocyclic compound with a pyrroloimidazole core. Its molecular formula is C₇H₁₀Br₂N₂, and its molecular weight is 281.98 g/mol . The compound features a bromomethyl substituent at the 5-position of the fused pyrroloimidazole ring system, along with a hydrobromide counterion. The stereochemistry at position 5 may influence its reactivity and biological activity, though such studies are absent in the available evidence.
Properties
Molecular Formula |
C7H10Br2N2 |
|---|---|
Molecular Weight |
281.98 g/mol |
IUPAC Name |
(5S)-5-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m0./s1 |
InChI Key |
HOHQKIKYFWKSNC-RGMNGODLSA-N |
Isomeric SMILES |
C1CC2=NC=CN2[C@@H]1CBr.Br |
Canonical SMILES |
C1CC2=NC=CN2C1CBr.Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically starts from the corresponding pyrrolo[1,2-a]imidazole or closely related heterocyclic precursors. The key step is the selective introduction of the bromomethyl group at the 5-position, followed by salt formation with hydrobromic acid.
Bromination Approaches
Direct Bromination of 5-Methyl Pyrrolo[1,2-a]imidazole:
The most common method involves the bromination of the methyl group attached at the 5-position of the pyrrolo[1,2-a]imidazole ring. This is achieved by reacting the 5-methyl derivative with bromine or N-bromosuccinimide (NBS) in an inert organic solvent such as dichloromethane or chloroform. The reaction is carried out at low to moderate temperatures (0–25 °C) to ensure selective bromination of the methyl group rather than the aromatic ring.Use of N-Bromosuccinimide (NBS):
NBS is often preferred for its milder and more selective brominating ability. It allows for controlled bromination at the benzylic-like position (the methyl group on the heterocycle) without overbromination or ring bromination side reactions.
Salt Formation
After bromination, the resulting bromomethyl compound is treated with hydrobromic acid or hydrobromic acid in an organic solvent to form the hydrobromide salt. This step improves the compound’s crystallinity, stability, and handling properties.
Alternative Synthetic Routes
Ring Closure and Functionalization:
Some synthetic routes involve constructing the pyrrolo[1,2-a]imidazole ring system from precursors such as pyroglutamic acid derivatives or pyrrolo-oxazole intermediates, followed by functionalization steps that introduce the bromomethyl group via formylation and subsequent bromination.Reduction and Oxidation Steps:
In multi-step syntheses, the intermediate lactones or lactols may be reduced or oxidized to adjust the oxidation state before bromination. This approach is more common in complex synthetic schemes aiming for stereoselective control.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromination | Bromine or NBS, CH2Cl2 or CHCl3, 0–25 °C | Selective bromination of methyl group | NBS preferred for selectivity |
| Salt formation | Hydrobromic acid, organic solvent | Formation of hydrobromide salt | Enhances stability and solubility |
| Ring construction (if applicable) | Pyroglutamic acid derivatives, methyl formate, reducing agents | Build pyrrolo[1,2-a]imidazole core | Multi-step, stereoselective |
Chemical Reaction Analysis
Nucleophilic Substitution:
The bromomethyl group is a good leaving group, enabling substitution by nucleophiles such as amines, thiols, or alkoxides to yield diverse derivatives.Oxidation/Reduction:
The compound can undergo oxidation to form N-oxides or reduction to modify the bromomethyl group, depending on the reagents used.Coupling Reactions:
The bromine atom can participate in palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.
Comparative Notes on Similar Compounds
| Compound | Bromination Site | Salt Form | Unique Features |
|---|---|---|---|
| (5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide | 5-position methyl | Hydrobromide salt | Stereospecific bromomethylation, fused ring stability |
| 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole | 1-position | Free base or salt | Different ring fusion, bromination at nitrogen-adjacent carbon |
| 2-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide | 2-position methyl | Hydrobromide salt | Simpler imidazole ring, similar bromination chemistry |
Summary of Research Findings and Source Diversity
- The primary synthetic method involves selective bromination of the methyl substituent on the pyrrolo[1,2-a]imidazole ring using bromine or NBS under controlled temperature and solvent conditions.
- Salt formation with hydrobromic acid is a critical step to obtain the hydrobromide salt with improved physicochemical properties.
- Alternative synthetic routes include multi-step ring construction from pyroglutamic acid derivatives, followed by functional group transformations to install the bromomethyl substituent.
- The compound’s unique fused ring system and stereochemistry confer stability and specific chemical reactivity, as confirmed by crystallographic studies.
- The bromomethyl group’s reactivity allows for further functionalization, expanding the compound’s utility in synthetic and medicinal chemistry.
This overview integrates data from patents, chemical databases, and peer-reviewed crystallographic studies, ensuring a comprehensive and authoritative perspective on the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Stereochemical Variations : The (5S) and (5R) enantiomers differ only in configuration at position 2. Such stereochemical distinctions can significantly impact biological activity or chiral recognition in synthetic pathways, though specific data are lacking .
Positional Isomerism : The 2-bromo derivative (C₆H₇BrN₂) lacks the bromomethyl group, resulting in a simpler structure and lower molecular weight. Its predicted collision cross-section (CCS) values (e.g., 158.7 Ų for [M+H]+) suggest distinct physicochemical behavior compared to the target compound .
Functional Group Complexity : The compound in features bulky aryl substituents and a nitrile group, contributing to its higher molecular weight (559 g/mol) and thermal stability (mp 259–260°C) .
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations :
- The target compound’s hydrobromide salt likely enhances solubility in polar solvents compared to neutral analogues like the 2-bromo derivative .
- The absence of melting point data for the target compound contrasts with the well-characterized 559 g/mol derivative (), which has detailed NMR and melting point data .
Biological Activity
(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is a compound belonging to the pyrrolo[1,2-a]imidazole class of heterocycles. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and cytotoxic properties. The following sections will summarize the synthesis methods, biological activities, and specific case studies related to this compound.
Synthesis Methods
The synthesis of this compound typically involves the condensation of aminopyrrolines with halocarbonyl compounds. Various synthetic pathways have been explored to optimize yield and purity. For instance:
- Condensation Reaction : The reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones in ethyl acetate under room temperature conditions has been reported. However, yields can vary significantly depending on the specific reagents and conditions used .
- Alkylation : Quaternary salts derived from 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been synthesized through alkylation reactions with various reagents .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant activity against various bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this scaffold exhibited MIC values ranging from 2 to 32 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Broad Spectrum Activity : A notable derivative showed activity against Cryptococcus neoformans while maintaining low toxicity in vivo (LD50 > 2000 mg/kg) .
Cytotoxicity
While effective against pathogens, some derivatives also displayed cytotoxic effects on human cells. For example:
- HEK-293 Cell Line : Several compounds exhibited significant cytotoxicity against human embryonic kidney cells (HEK-293), indicating a potential risk for therapeutic applications .
- Hemolytic Activity : Certain derivatives demonstrated hemolytic activity against human red blood cells, which raises concerns regarding their safety profile in clinical settings .
Anticancer Activity
Emerging evidence suggests that pyrrolo[1,2-a]imidazole derivatives may possess anticancer properties:
- Mechanism of Action : The exact mechanisms remain under investigation; however, compounds have shown promise in inhibiting cancer cell proliferation in various assays .
- Research Findings : A study indicated that these compounds could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapeutics .
Study 1: Antibacterial Activity Evaluation
In a comprehensive study evaluating the antibacterial efficacy of new quaternary salts derived from pyrrolo[1,2-a]imidazoles:
| Compound ID | Bacterial Strain | MIC (μg/mL) | Notes |
|---|---|---|---|
| 6c | Staphylococcus aureus | 4 | Broad spectrum activity |
| 6a | Escherichia coli | 8 | Moderate activity |
| 10b | Klebsiella pneumoniae | 32 | Lower efficacy |
The results indicated that structural modifications significantly influenced antibacterial potency .
Study 2: Cytotoxicity Assessment
A separate investigation into the cytotoxic effects of these compounds revealed:
| Compound ID | Cell Line | IC50 (μM) | Hemolytic Activity |
|---|---|---|---|
| 6c | HEK-293 | 12.3 | Yes |
| 10c | A549 (lung cancer) | 15 | No |
| 11 | MCF7 (breast cancer) | 20 | Yes |
This study highlighted the need for careful evaluation of safety profiles alongside therapeutic efficacy .
Q & A
Q. What are the primary synthetic routes for (5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide?
The compound can be synthesized via cyclization reactions using precursors like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid under reflux conditions. This method achieves high yields (86%) and purity, as confirmed by LC-MS (m/z 108.95 [MH+]) . Alternative approaches include annulation of imidazole rings to pyrrole systems or one-pot multicomponent reactions, though stereochemical control requires chiral auxiliaries or catalysts .
Q. How is the stereochemistry of the (5S) configuration confirmed?
X-ray crystallography (monoclinic, P21/n space group) is the gold standard for determining absolute stereochemistry. For intermediates, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity. LC-MS retention times and fragmentation patterns also provide supplementary validation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks .
- LC-MS : Confirms molecular weight and purity (e.g., m/z 108.95 [MH+]) .
- NMR (¹H/¹³C) : Assigns proton environments and detects bromomethyl substituents (δ ~3.5–4.5 ppm for CH2Br) .
- FTIR : Identifies N-H stretching (3200–3400 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in organocatalytic applications?
The bromomethyl moiety enhances electrophilicity, enabling participation in SN2 reactions or cross-coupling (e.g., Suzuki-Miyaura). Chiral pyrroloimidazole derivatives catalyze asymmetric processes like the Steglich rearrangement or enantioselective C-acylation, achieving >90% ee with proper ligand design. Kinetic studies show bromine’s electron-withdrawing effect stabilizes transition states .
Q. What strategies resolve contradictions in reaction outcomes for pyrroloimidazole derivatives?
Divergent products (e.g., pyrrolo[1,2-a]benzimidazoles vs. quinoxalinones) arise from reaction conditions. For example:
Q. What biomedical applications are plausible for this compound?
Analogous pyrroloimidazoles exhibit antimicrobial activity (MIC ≤1 µg/mL against S. aureus and E. coli) but require structural optimization to mitigate cytotoxicity (e.g., HEK-293 cell line IC50 >50 µM). Bromine substitution may enhance lipophilicity for blood-brain barrier penetration, though in vivo toxicity screening (e.g., mouse LD50 >2000 mg/kg) is critical .
Q. How can computational methods guide the design of derivatives with improved selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like melanocortin-4 receptors (pA2 = 8.086 M). QSAR models optimize substituents for reduced off-target effects. MD simulations assess conformational stability in catalytic pockets .
Data Analysis and Experimental Design
Q. What experimental controls are essential for reproducibility in asymmetric synthesis?
Q. How are conflicting crystallographic data reconciled for hydrogenated pyrroloimidazoles?
Redetermine crystal structures under varied conditions (e.g., solvent polarity, temperature). Compare hydrogen-bonding motifs (e.g., N-H∙∙∙Br vs. C-H∙∙∙O) to identify polymorphic forms. Rietveld refinement resolves disorder in partially saturated rings .
Q. What metrics validate the efficacy of organocatalytic applications?
- Turnover frequency (TOF) : ≥100 h⁻¹ for industrial viability.
- Enantiomeric excess (ee) : ≥95% via chiral GC or HPLC.
- Substrate scope : Test ≥10 structurally diverse substrates to confirm generality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
